Beta-Amyloid (1-38)
Description
Primary Sequence Analysis and Post-Translational Modifications
Beta-Amyloid (1-38) consists of 38 amino acids with the following primary sequence: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGG. This peptide has a theoretical molecular mass of 4,131 Da. The sequence begins with the same N-terminal domain as other beta-amyloid variants but is truncated at position 38, lacking the two valine residues present in Beta-Amyloid (1-40) and the additional isoleucine and alanine residues found in Beta-Amyloid (1-42).
The primary structure of Beta-Amyloid (1-38) can be divided into several functional regions that influence its aggregation behavior and interactions with other molecules:
- N-terminal region (residues 1-16): Predominantly hydrophilic and contains charged residues
- Central hydrophobic core (residues 17-21): Critical for aggregation initiation
- C-terminal region (residues 22-38): Predominantly hydrophobic
Post-translational modifications (PTMs) significantly influence the behavior of Beta-Amyloid peptides. While many PTMs occur in the flexible N-terminal region encompassing residues 1-16, several specific modifications have been identified in Beta-Amyloid (1-38):
Recent research utilizing mass spectrometry and proteomics approaches has revealed that the presence of modified Beta-Amyloid (1-38) species may serve as potential biomarkers for Alzheimer disease progression, with oxidized forms showing particular clinical relevance.
Secondary Structure Features and Conformational Dynamics
The secondary structure of Beta-Amyloid (1-38) exhibits remarkable conformational plasticity, which directly influences its aggregation properties and interactions with other Beta-Amyloid variants. Experimental techniques including circular dichroism spectroscopy, Fourier-transform infrared spectroscopy, and molecular dynamics simulations have provided valuable insights into these structural characteristics.
In monomeric form, Beta-Amyloid (1-38) predominantly adopts a disordered conformation with transient secondary structure elements. However, as aggregation proceeds, the peptide undergoes significant conformational transitions, forming more stable secondary structure elements. Molecular dynamics simulations have revealed that the conformational behavior of Beta-Amyloid (1-38) fluctuates between resembling Beta-Amyloid (1-40) and Beta-Amyloid (1-42)/Beta-Amyloid (1-43).
A particularly fascinating aspect of Beta-Amyloid (1-38) is its conformational evolution over time. Detailed analysis shows that:
"Over time Beta-Amyloid (1-38) conformation alternated rapidly between Beta-Amyloid (1-42)/Beta-Amyloid (1-43)-like conformation and Beta-Amyloid (1-40)-like conformation before forming a stable, extended β-sheet".
This conformational switching behavior distinguishes Beta-Amyloid (1-38) from other variants and may contribute to its unique functional properties. The aggregation propensity predicted by statistical thermodynamics algorithms such as TANGO indicates that Beta-Amyloid (1-38) has a slightly higher aggregation propensity than Beta-Amyloid (1-40), despite being shorter.
| Secondary Structure Element | Beta-Amyloid (1-38) | Beta-Amyloid (1-40) | Beta-Amyloid (1-42) |
|---|---|---|---|
| Initial conformation | Mixed coil/helical | Mixed coil/helical | Mixed coil/helical |
| Residues 1-20 | Partial helical retention | Strong helical retention | Rapid loss of helicity |
| Residues 21-28 | Extended conformation | Less extended conformation | Highly extended conformation |
| Residues 29-38 | Extended conformation | Extended conformation | Extended conformation |
| β-sheet orientation | Transitional (anti-parallel to parallel) | Predominantly parallel | Predominantly parallel |
Circular dichroism spectroscopy studies have further revealed that during aggregation, Beta-Amyloid (1-38) forms antiparallel β-sheet structures that display a characteristic spectral fingerprint with increased signal at wavelengths of 1627 cm^-1 and 1695 cm^-1. This antiparallel arrangement is considered typical for oligomeric intermediates rather than mature fibrils, which predominantly feature parallel β-sheet arrangements.
Tertiary Structure Organization in Monomeric vs. Oligomeric States
The tertiary structure organization of Beta-Amyloid (1-38) differs significantly between its monomeric and various oligomeric states. This structural polymorphism plays a crucial role in determining both its aggregation pathway and biological activities.
In monomeric form, Beta-Amyloid (1-38) exists primarily as a disordered peptide with limited tertiary structure. However, at concentrations above approximately 3 μM (the critical concentration for aggregation), Beta-Amyloid peptides begin to form various oligomeric species. For Beta-Amyloid (1-38) specifically, discrete molecular dynamics simulations have revealed important insights into its oligomerization pattern.
In a quasi-steady state, Beta-Amyloid (1-38) and Beta-Amyloid (1-40) adopt similar unimodal oligomer size distributions with a maximum at trimers, which contrasts with the multimodal distributions observed for Beta-Amyloid (1-42) and Beta-Amyloid (1-43). This distribution pattern suggests that Beta-Amyloid (1-38) forms more homogeneous oligomeric populations compared to longer variants.
The table below summarizes the predominant oligomeric species formed by different Beta-Amyloid variants:
| Beta-Amyloid Variant | Predominant Oligomeric Species | Distribution Pattern | Morphological Features |
|---|---|---|---|
| Beta-Amyloid (1-38) | Trimers | Unimodal | Similar to Beta-Amyloid (1-40) |
| Beta-Amyloid (1-40) | Trimers | Unimodal | Long, regularly twisted fibrils |
| Beta-Amyloid (1-42) | Trimers/tetramers, hexamers, unidecamers | Multimodal | Networks of intertwined fibrils |
| Beta-Amyloid (1-43) | Trimers/tetramers, octamers, pentadecamers | Multimodal | Polymorphous clusters |
Advanced mass spectrometry studies have further characterized the oligomerization behavior of Beta-Amyloid (1-38), showing that it populates multiple oligomeric states similar to those formed by Beta-Amyloid (1-40). Ion mobility analysis indicates that Beta-Amyloid (1-38) oligomers follow growth trends similar to Beta-Amyloid (1-40), suggesting comparable assembly mechanisms.
The tertiary interactions within Beta-Amyloid (1-38) oligomers involve both hydrophobic contacts (particularly within the central hydrophobic core region) and electrostatic interactions. These interactions create a complex network that stabilizes the oligomeric structure. The transition from oligomers to fibrils involves significant reorganization of these tertiary contacts, with a shift from antiparallel β-sheet arrangements in oligomers to parallel β-sheet structures in mature fibrils.
Comparative Structural Analysis with Longer Aβ Isoforms
Beta-Amyloid (1-38) exhibits distinctive structural features when compared to longer Beta-Amyloid isoforms, particularly Beta-Amyloid (1-40) and Beta-Amyloid (1-42). These structural differences directly influence its aggregation properties, interactions with other Beta-Amyloid variants, and potential biological functions.
One of the most significant differences lies in the C-terminal region. Beta-Amyloid (1-38) lacks the two valine residues present in Beta-Amyloid (1-40) and the additional isoleucine and alanine residues found in Beta-Amyloid (1-42). This C-terminal truncation has profound effects on the structural dynamics and aggregation behavior of the peptide.
Atomic force microscopy, Thioflavin T fluorescence, circular dichroism, dynamic light scattering, and surface plasmon resonance analyses reveal that Beta-Amyloid (1-38) interacts differently with Beta-Amyloid (1-40) and Beta-Amyloid (1-42). Notably, Beta-Amyloid (1-38) interferes with the conversion of Beta-Amyloid (1-42) to a β-sheet-rich aggregate, suggesting a potential protective mechanism against amyloid pathology.
The table below compares key structural features across different Beta-Amyloid isoforms:
| Structural Feature | Beta-Amyloid (1-38) | Beta-Amyloid (1-40) | Beta-Amyloid (1-42) |
|---|---|---|---|
| C-terminal flexibility | Moderate | High | Low |
| Aggregation kinetics | Intermediate | Slow | Rapid |
| Fibril morphology | Long, twisted fibrils | Long, regularly twisted fibrils | Networks of intertwined fibrils |
| β-sheet content | Intermediate | High | Very high |
| Oligomeric size distribution | Unimodal (trimers) | Unimodal (trimers) | Multimodal (various species) |
| Interaction with other variants | Interferes with Beta-Amyloid (1-42) aggregation | Limited interaction | Promotes co-aggregation |
Molecular dynamics simulations have revealed that Beta-Amyloid (1-38) displays conformational plasticity that alternates between Beta-Amyloid (1-40)-like and Beta-Amyloid (1-42)-like structures before settling into a stable extended conformation. This unique conformational behavior may explain its intermediate aggregation properties and its ability to interact with both shorter and longer Beta-Amyloid variants.
Functionally, Beta-Amyloid (1-38) has been shown to reverse the negative impact of Beta-Amyloid (1-42) on long-term potentiation in acute hippocampal slices and on membrane conductance in primary neurons. This indicates that Beta-Amyloid (1-38) may act as a negative regulator of Beta-Amyloid (1-42)-induced toxicity.
Recent clinical studies support this potential protective role, showing that higher baseline Beta-Amyloid (1-38) levels in cerebrospinal fluid were associated with a decreased risk of conversion to Alzheimer disease dementia in patients with subjective cognitive decline and mild cognitive impairment. This finding suggests that the ratio of different Beta-Amyloid isoforms, rather than the absolute levels of any single variant, may be more relevant to disease progression.
Properties
Molecular Weight |
4131.6 |
|---|---|
sequence |
DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGG |
Origin of Product |
United States |
Scientific Research Applications
Interaction with Other Amyloid Peptides
Aβ(1-38) exhibits unique properties that differentiate it from its longer counterparts, Aβ(1-40) and Aβ(1-42). Research indicates that Aβ(1-38) functions as a negative regulator of Aβ(1-42), counteracting its detrimental effects on neuronal function. For instance, studies have shown that Aβ(1-38) can reverse the negative impact of Aβ(1-42) on long-term potentiation in hippocampal slices and restore membrane conductance in primary neurons . Additionally, Aβ(1-38) interferes with the aggregation of Aβ(1-42), suggesting a protective role against the formation of toxic aggregates .
Neuropathological Insights
In Alzheimer's disease, the presence and ratio of different amyloid peptides can provide insights into disease progression. A study found that higher levels of soluble Aβ(1-42)/Aβ(1-38) correlate with earlier age-at-death in males diagnosed with AD . Furthermore, Aβ(1-38) has been identified in vascular deposits in the brains of sporadic AD cases, indicating its potential involvement in vascular pathology associated with AD .
Cognitive Function and Disease Progression
Recent findings suggest that higher concentrations of Aβ(1-38) may correlate with slower cognitive decline in Alzheimer's patients. In studies involving two independent cohorts, increased levels of Aβ(1-38) were linked to reduced rates of cognitive decline measured by the Mini-Mental State Examination (MMSE) . This association implies that Aβ(1-38) might play a protective role against cognitive impairment despite the presence of amyloid pathology.
Therapeutic Applications
Given its regulatory effects on other amyloid peptides, Aβ(1-38) is being investigated for therapeutic applications. Researchers are exploring γ-secretase modulators that could shift amyloid processing towards shorter, less toxic fragments like Aβ(1-38), potentially reducing the accumulation of harmful longer forms such as Aβ(1-42) . This approach could lead to novel treatments aimed at modifying disease progression in Alzheimer's patients.
Research Methodologies
The investigation into Aβ(1-38) employs various methodologies, including:
| Methodology | Purpose |
|---|---|
| Atomic Force Microscopy | To study peptide interactions and morphology |
| Thioflavin T Fluorescence | To assess aggregation properties |
| Circular Dichroism | To analyze secondary structure |
| Dynamic Light Scattering | To measure particle size and distribution |
| Surface Plasmon Resonance | To evaluate binding interactions |
These techniques have elucidated the distinct behavior of Aβ(1-38) compared to other amyloid variants and provided insights into its functional roles within neuronal environments.
Comparison with Similar Compounds
Structural and Functional Comparison with Other Aβ Peptides
Aβ(1-38) vs. Aβ(1-40) and Aβ(1-42)
- Aggregation Propensity : Aβ(1-38) forms fibrils with diameters of 70–90 Å, similar to Aβ(1-40) but distinct from Aβ(1-42), which aggregates into toxic oligomers and fibrils more readily due to its hydrophobic C-terminal residues (Ile-41 and Ala-42) .
- Toxicity : Aβ(1-42) is strongly associated with synaptic dysfunction and oxidative stress, while Aβ(1-38) exhibits lower neurotoxicity. Aβ(1-38) may even counteract Aβ(1-42) toxicity by reducing plaque burden .
- Gamma Secretase Processing : In familial AD (FAD) with PS1 E280A mutations, Aβ(1-42) dominates due to altered γ-secretase activity, whereas sporadic AD (SAD) shows elevated Aβ(1-38) and Aβ(1-43) alongside reduced Aβ(1-42), suggesting distinct pathological mechanisms .
Table 1: Key Differences Between Aβ Isoforms
*Approximate ranges based on immunoassay data .
Aβ(1-38) vs. Truncated and Modified Variants
- Aβ(1-43) : Longer than Aβ(1-42), Aβ(1-43) is highly amyloidogenic and prevalent in SAD. Unlike Aβ(1-38), Aβ(1-43) accelerates plaque formation and correlates with rapid cognitive decline .
- Pyroglutamylated Aβ (AβpE3-42): This N-terminally modified Aβ resists degradation and is strongly associated with vascular pathology.
Detection and Analytical Challenges
Aβ(1-38) quantification is complicated by cross-reactivity in immunoassays. For example, the EUROIMMUN Beta-Amyloid (1–42) chemiluminescence assay shows cross-reactivity with Aβ(1-38) at high concentrations (10 ng/mL), necessitating mass spectrometry (e.g., LC-MS/MS) for precise measurement .
Table 2: Analytical Methods for Aβ Peptides
Research Findings and Clinical Implications
- Protective Role: Longitudinal studies link higher Aβ(1-38) levels to slower cognitive decline in mild cognitive impairment (MCI), suggesting its utility as a prognostic biomarker .
- Therapeutic Targets : Compounds like TRV 101, which inhibit Aβ oligomerization, show efficacy against Aβ(1-42) but minimal interaction with Aβ(1-38), highlighting its distinct biochemical behavior .
- Differential Pathology : In PS1 E280A FAD, Aβ(1-38) deposition is reduced compared to SAD, underscoring γ-secretase dysfunction as a driver of Aβ isoform imbalance .
Preparation Methods
Boc/Bzl Strategy (tert-Butyloxycarbonyl / Benzyl Protection)
- Early syntheses of amyloid beta peptides, including fragments like Beta-Amyloid (1-38), employed Boc/Bzl SPPS techniques.
- The peptide chain is assembled on resin by sequential coupling of Boc-protected amino acids.
- Side-chain protecting groups such as benzyl (Bzl) derivatives are used to prevent side reactions.
- Peptide fragments are synthesized separately and then condensed on resin to minimize side-product accumulation.
- Cleavage from resin is achieved using strong acid mixtures like trifluoromethanesulfonic acid (TFMSA) combined with trifluoroacetic acid (TFA).
- Purification is performed by reversed-phase high-performance liquid chromatography (RP-HPLC).
- Characterization methods include amino acid analysis, nuclear magnetic resonance (NMR), and mass spectrometry (MS).
- This method yields peptides with >90% purity after gel-filtration and RP-HPLC purification, though truncated side products such as Beta-Amyloid (18-42) and Beta-Amyloid (26-42) may form and require removal.
Fmoc Strategy (9-Fluorenylmethyloxycarbonyl Protection)
- More recent syntheses use the Fmoc SPPS approach on PEG-polystyrene (PEG-PS) or 2-chlorotrityl chloride resins.
- Fmoc groups are removed using bases like piperidine or stronger bases such as DBU to facilitate efficient coupling.
- Coupling reagents include HBTU, HATU, DIC, and Oxyma, often in combination with DIPEA as a base.
- Special care is taken to prevent side reactions such as aspartimide formation by adjusting deprotection conditions.
- Cleavage from resin is typically done with TFA-based cocktails containing scavengers like triisopropylsilane (TIPS) and water.
- Purification is achieved by RP-HPLC, and lyophilization yields the final peptide.
- Microwave-assisted SPPS has been employed to improve yield and reduce synthesis time, achieving crude purities up to 67% and yields around 85%.
Convergent Synthesis Approach
- To minimize side products, a convergent approach synthesizes peptide fragments separately, which are then coupled on resin.
- This method reduces the accumulation of identical side products and facilitates purification.
- Fragment condensation is typically done using BOP or other activating reagents.
- Final peptides are cleaved, purified by gel-filtration HPLC in solvents like hexafluoroisopropanol (HFIP), and further purified by RP-HPLC.
Preparation of Peptide Stocks for Aggregation Studies
- Lyophilized Beta-Amyloid (1-38) powder is dissolved in hexafluoroisopropanol (HFIP) to disaggregate pre-formed aggregates and obtain monomeric peptide stocks.
- Typical concentration for stock solutions is 1 mM, prepared by adding a precise volume of HFIP to the peptide powder under fume hood conditions.
- After complete dissolution, the vacuum in the vial is released by piercing the septum with a syringe needle.
- The HFIP-treated peptide is aliquoted, dried, and stored at -20°C or below until use.
- This preparation is critical for reproducible aggregation studies, as it ensures a homogeneous starting material.
Extraction and Quantitation from Biological Samples
- For analytical purposes, Beta-Amyloid (1-38) can be extracted from cerebrospinal fluid (CSF) or brain tissue using mixed-mode solid-phase extraction (SPE).
- Extraction efficiency exceeds 80%, with low coefficient of variation (<15%) in quantitation assays.
- Quantitation is performed using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) with multiple reaction monitoring (MRM).
- Positive ion mode MRM provides sufficient sensitivity and selectivity for endogenous peptide detection.
- Standards are prepared in artificial CSF containing plasma to mimic biological matrices.
Summary Table of Preparation Methods
| Preparation Method | Resin Type | Protection Strategy | Coupling Reagents | Cleavage Conditions | Purification Method | Yield & Purity | Notes |
|---|---|---|---|---|---|---|---|
| Boc/Bzl SPPS | Kaiser oxime, Merrifield | Boc / Bzl | BOP, Acetic anhydride | TFMSA / TFA | Gel-filtration HPLC, RP-HPLC | >90% purity after purification | Convergent synthesis reduces side products |
| Fmoc SPPS (Conventional) | PEG-PS, 2-chlorotrityl | Fmoc | HBTU, HATU, DIC, Oxyma, DIPEA | TFA / scavengers (TIPS, water, EDT) | RP-HPLC | 40-85% yield, 56-67% crude purity | Microwave-assisted reduces time, improves purity |
| HFIP Stock Preparation | N/A | N/A | N/A | N/A | N/A | N/A | Ensures monomeric peptide for aggregation studies |
| SPE Extraction & UPLC-MS/MS | N/A | N/A | N/A | N/A | SPE, UPLC-MS/MS | Extraction efficiency >80% | For quantitation from biological samples |
Research Findings and Considerations
- The Boc/Bzl convergent approach, though older, remains effective for high-purity Beta-Amyloid peptides but is labor-intensive and requires strong acids for cleavage.
- Fmoc SPPS with microwave assistance offers a faster synthesis route with acceptable purity and yield, suitable for large-scale or routine peptide production.
- Preventing side reactions such as aspartimide formation is crucial and requires optimized deprotection conditions.
- HFIP treatment of lyophilized peptide is a standard preparatory step to ensure reproducible aggregation behavior in experimental studies.
- Analytical methods combining SPE and UPLC-MS/MS provide robust quantitation of Beta-Amyloid (1-38) in complex biological matrices, aiding biomarker research in Alzheimer's disease.
Q & A
Basic Research Questions
Q. What experimental methods are most reliable for detecting Beta-Amyloid (1-38) in biological samples?
- Methodological Answer : Beta-Amyloid (1-38) detection typically employs immunoassays such as ELISA or Western blotting, using antibodies specific to its C-terminal epitope (e.g., residues 36–38). For example, monoclonal antibodies like ab264033 distinguish Beta-Amyloid (1-38) from other isoforms (e.g., Aβ42 or Aβ40) via immunoblotting under optimized blocking conditions (5% NFDM/TBST) . Researchers must validate antibody specificity using synthetic peptide controls (e.g., Aβ38 vs. Aβ37) to avoid cross-reactivity .
Q. How does Beta-Amyloid (1-38) differ structurally and functionally from longer isoforms like Aβ42?
- Methodological Answer : Beta-Amyloid (1-38) lacks the hydrophobic C-terminal residues (39–42) present in Aβ42, reducing its propensity for aggregation. Structural studies use techniques like circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) to compare secondary structures. Functional differences are assessed in vitro using thioflavin-T assays (aggregation kinetics) and in vivo via transgenic mouse models expressing truncated Aβ peptides .
Q. What role does Beta-Amyloid (1-38) play in Alzheimer’s disease (AD) pathogenesis compared to Aβ42?
- Methodological Answer : While Aβ42 is a primary component of amyloid plaques, Beta-Amyloid (1-38) may act as a soluble intermediate with neuroprotective or neurotoxic effects depending on concentration. Researchers model this by injecting synthetic Aβ38 into neuronal cultures and measuring synaptic activity (e.g., electrophysiology) or oxidative stress markers (e.g., ROS assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported Beta-Amyloid (1-38) levels across AD cohort studies?
- Methodological Answer : Discrepancies often arise from pre-analytical variables (e.g., sample collection protocols) or assay variability. To address this, standardize protocols using the SILK (stable isotope labeling kinetic) technique for turnover rate analysis . Statistical meta-analyses should account for covariates like apolipoprotein E (APOE) genotype or comorbidities (e.g., Type 3 diabetes) that modulate Aβ metabolism .
Q. What experimental designs are optimal for studying Beta-Amyloid (1-38) aggregation kinetics in vitro?
- Methodological Answer : Use a combination of kinetic assays (e.g., surface plasmon resonance) and computational modeling (e.g., molecular dynamics simulations) to map aggregation pathways. Include negative controls (e.g., scrambled Aβ38 peptides) and environmental variables (pH, metal ions) to mimic physiological conditions. Validate findings with cryo-EM to visualize oligomer morphologies .
Q. How do Beta-Amyloid (1-38) clearance mechanisms differ between the central nervous system and peripheral tissues?
- Methodological Answer : Employ compartmental pharmacokinetic models to quantify clearance rates in cerebrospinal fluid (CSF) vs. plasma. Use tracer studies with radiolabeled Aβ38 (e.g., ¹¹C-PiB PET) in non-human primates. Compare enzymatic degradation pathways (e.g., neprilysin activity) in brain homogenates vs. liver microsomes .
Q. What strategies improve the specificity of therapeutic agents targeting Beta-Amyloid (1-38) without affecting Aβ42 homeostasis?
- Methodological Answer : Develop gamma-secretase modulators (GSMs) that shift APP processing toward Aβ38 without inhibiting Aβ42 production. Test compound efficacy using HEK293 cells expressing APP mutants (e.g., Swedish mutation) and measure Aβ38/Aβ42 ratios via mass spectrometry. Validate in vivo using knock-in mice with humanized APP sequences .
Methodological Frameworks
- Data Analysis : For cohort studies, apply mixed-effects models to account for intra-patient variability in longitudinal Aβ38 measurements .
- Ethical Compliance : Adhere to CONSORT guidelines for clinical trials targeting Aβ38, including blinding protocols and registration in primary trial databases (e.g., ClinicalTrials.gov ) .
- Reproducibility : Deposit raw data (e.g., immunoblot images, kinetic curves) in public repositories like Zenodo, with metadata aligned with FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
